5-Oxa-2-thiaspiro[3.4]octan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxa-2-thiaspiro[3.4]octan-6-one is a chemical compound with the molecular formula C₆H₈O₂S. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.
Vorbereitungsmethoden
The synthesis of 5-Oxa-2-thiaspiro[3.4]octan-6-one can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often require minimal chromatographic purifications to yield the desired compound . Industrial production methods may involve continuous-flow synthesis techniques to enhance efficiency and safety .
Analyse Chemischer Reaktionen
5-Oxa-2-thiaspiro[3.4]octan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It may have potential therapeutic applications, although this area requires further investigation.
Industry: It can be used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 5-Oxa-2-thiaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
5-Oxa-2-thiaspiro[3.4]octan-6-one can be compared with other spiro compounds such as 2-azaspiro[3.4]octane and 1-oxa-2-azaspiro[2.5]octane. These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms within the spiro structure, which imparts distinct chemical behaviors .
Eigenschaften
Molekularformel |
C6H8O2S |
---|---|
Molekulargewicht |
144.19 g/mol |
IUPAC-Name |
5-oxa-2-thiaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C6H8O2S/c7-5-1-2-6(8-5)3-9-4-6/h1-4H2 |
InChI-Schlüssel |
SVEKLGWQZRSJQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CSC2)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.